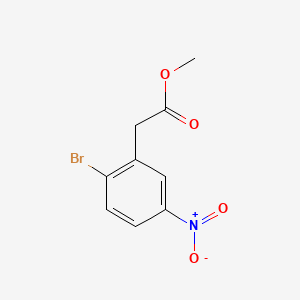

Methyl 2-(2-bromo-5-nitrophenyl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-bromo-5-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGZNFZMPAFWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 2 Bromo 5 Nitrophenyl Acetate and Analogous Arylacetates

Direct Synthesis Approaches to the Methyl 2-(2-bromo-5-nitrophenyl)acetate Core

Direct methods offer efficient pathways to the target compound by either forming the ester from the corresponding carboxylic acid or by introducing the entire methoxycarbonylmethyl group onto the aromatic ring.

The most straightforward method for the synthesis of this compound is the direct esterification of its corresponding carboxylic acid, 2-(2-bromo-5-nitrophenyl)acetic acid. aboundchem.com This acid-catalyzed reaction, typically a Fischer esterification, involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong mineral acid, such as sulfuric acid. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the methanol. Subsequent elimination of a water molecule yields the desired methyl ester. This method is widely used for the preparation of various arylacetates due to its simplicity and the use of inexpensive reagents. chemicalbook.com

A general procedure for a similar compound, methyl 2-(2-bromophenyl)acetate, involves dissolving the parent acid in methanol with a catalytic amount of concentrated sulfuric acid and refluxing the mixture for a short period. chemicalbook.com The product is then isolated by removing the excess methanol, followed by an aqueous workup and extraction with an organic solvent like dichloromethane. chemicalbook.com High yields, often approaching 99%, have been reported for this type of transformation. chemicalbook.com

Table 1: Representative Conditions for Fischer Esterification of Phenylacetic Acids

| Carboxylic Acid Precursor | Alcohol | Catalyst | Conditions | Reported Yield |

|---|---|---|---|---|

| 2-(2-Bromophenyl)acetic Acid | Methanol | Conc. H₂SO₄ | Reflux, 30 min | 99% chemicalbook.com |

Modern cross-coupling reactions provide powerful tools for the formation of carbon-carbon bonds, enabling the direct introduction of the acetate (B1210297) side chain onto a pre-functionalized aromatic ring. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are essential in contemporary organic synthesis. nih.gov

For the synthesis of this compound, a plausible approach involves the α-arylation of a methyl acetate enolate or its equivalent with 1,2-dibromo-4-nitrobenzene (B1583194) or 2-bromo-1-fluoro-4-nitrobenzene. A related synthesis, for instance, involves the reaction of 5-bromo-2-fluoronitrobenzene with dimethyl malonate in the presence of potassium carbonate in DMF to produce dimethyl-2-(4-bromo-2-nitrophenyl)malonate. acs.org This malonate can then be further manipulated to yield the desired mono-acetate.

Alternatively, palladium-catalyzed coupling methodologies could be employed. For example, the Sonogashira reaction is used to couple terminal acetylenes with aryl halides, such as 2-bromo-5-nitropyridine, demonstrating the reactivity of bromo-nitro-aromatic systems under these conditions. researchgate.netresearchgate.net While not a direct route to the acetate, these methods highlight the potential for coupling a suitable C2 synthon to the 2-bromo-5-nitrobenzene core.

Multi-Step Synthetic Routes via Precursors with Tailored Functionality

Multi-step syntheses allow for the construction of the target molecule by sequentially introducing the required bromo, nitro, and methoxycarbonylmethyl functionalities onto a simpler aromatic starting material. The order of these steps is critical and is dictated by the directing effects of the substituents.

This strategy involves introducing the bromine atom onto a pre-existing nitrophenylacetate skeleton. The starting material for this route would be methyl 2-(3-nitrophenyl)acetate. The challenge lies in controlling the regioselectivity of the bromination reaction. The substituents on the ring, the nitro group and the methoxycarbonylmethyl group, will direct the incoming electrophile (Br+). The nitro group is a strong deactivator and meta-director, while the CH₂COOCH₃ group is a weak activator and ortho-, para-director.

For methyl 2-(3-nitrophenyl)acetate, the nitro group at C3 directs incoming electrophiles to positions C1, C5, and C2/C6 (relative to the substituent). The acetate group at C1 directs to positions C2, C4, and C6. The desired product requires bromination at the C2 position. The directing effects of both groups converge on positions 2 and 6, suggesting that a mixture of isomers is likely. Achieving high regioselectivity for the 2-bromo isomer can be difficult and may require specialized brominating agents or reaction conditions. The synthesis of related compounds, such as methyl 6-bromoindolyl-3-acetate, sometimes necessitates the introduction of blocking or directing groups to achieve the desired regioselectivity. nih.gov

An alternative multi-step approach begins with a bromophenylacetate, such as methyl 2-(2-bromophenyl)acetate, followed by selective nitration. chemicalbook.comnih.gov The success of this route depends on the directing effects of the bromo and methoxycarbonylmethyl groups during the nitration step. Both the bromine atom and the acetate side chain are ortho-, para-directors.

In methyl 2-(2-bromophenyl)acetate, the bromine atom at C2 directs incoming electrophiles to positions C4 and C6. The CH₂COOCH₃ group at C1 also directs to positions C4 and C6. Therefore, nitration is expected to occur predominantly at the C4 and C6 positions. To obtain the desired 5-nitro isomer, one would have to overcome these strong directing effects, which makes this a challenging synthetic route. Steric hindrance from the bulky acetate group might slightly disfavor substitution at the C6 position, but the C5 position remains electronically disfavored.

This pathway begins with a substituted toluene, specifically 2-bromo-5-nitrotoluene (B182602), which has the correct substitution pattern for the bromo and nitro groups. stenutz.eu The synthesis involves the conversion of the benzylic methyl group into a carboxylic acid, which is then esterified.

A particularly effective method for this transformation involves the formation of an organometallic intermediate followed by carboxylation. A patented procedure for the synthesis of the isomeric 4-bromo-2-nitrophenylacetic acid details a similar process. google.com In that method, a 4-bromo-2-nitro-chlorotoluene is reacted with metallic sodium in a solvent like THF to form a 4-bromo-2-nitrotolylsodium intermediate. This intermediate rearranges to the more stable 4-bromo-2-nitrobenzylsodium, which is then quenched with carbon dioxide gas to form the sodium salt of the phenylacetic acid. Acidification yields the final carboxylic acid with high yields (93-97%). google.com This product can then be easily esterified as described in section 2.1.1. This approach avoids the regioselectivity issues inherent in aromatic substitution reactions on a pre-formed acetate.

Table 2: Comparison of General Synthetic Strategies

| Strategy | Key Transformation | Common Precursor | Advantages | Challenges |

|---|---|---|---|---|

| Direct Esterification | Fischer Esterification | 2-(2-bromo-5-nitrophenyl)acetic acid | High yield, simple, one step | Requires synthesis of the carboxylic acid precursor |

| Direct C-C Coupling | α-Arylation / Cross-Coupling | 1,2-Dibromo-4-nitrobenzene | Potentially convergent | Finding suitable coupling partners and conditions |

| Regioselective Bromination | Electrophilic Aromatic Substitution | Methyl 2-(3-nitrophenyl)acetate | Utilizes common starting materials | Poor regioselectivity, formation of isomers |

| Selective Nitration | Electrophilic Aromatic Substitution | Methyl 2-(2-bromophenyl)acetate | Straightforward starting material synthesis | Poor regioselectivity, directing groups favor other isomers |

| Toluene Carboxylation | Organometallic intermediate + CO₂ | 2-Bromo-5-nitrotoluene | Excellent regiocontrol, high yield | Requires handling of reactive organometallic intermediates |

Construction of the Arylacetate Moiety from Activated Halogenated Nitroaromatics

The synthesis of this compound involves the construction of the arylacetate moiety from an activated halogenated nitroaromatic precursor. A primary route utilizes 2-bromo-5-nitrotoluene as the starting material. sigmaaldrich.com The presence of the nitro group (NO2) on the aromatic ring is critical; as a strong electron-withdrawing group, it activates the benzylic position for subsequent reactions.

One established method involves the reaction of 2-bromo-5-nitrotoluene with a suitable reagent to introduce the acetate group. This can be achieved through nucleophilic substitution reactions. For instance, reaction with a malonic ester, such as dimethyl malonate, in the presence of a base like sodium methoxide (B1231860), can form a diester intermediate. This intermediate is then subjected to hydrolysis and decarboxylation to yield the desired phenylacetic acid derivative, which is subsequently esterified to produce this compound.

A related synthesis involves the direct α-bromination of a substituted nitrotoluene followed by nucleophilic substitution with a cyanide salt to form a phenylacetonitrile. This nitrile can then be hydrolyzed to the corresponding phenylacetic acid and esterified. The reactivity of these halogenated nitroaromatics is significantly influenced by the electronic effects of the substituents on the ring. nih.gov

Synthetic Pathways for Related Bromonitrophenyl Ketone Precursors

An alternative approach to arylacetates involves the synthesis and subsequent transformation of ketone precursors. nih.gov Specifically, bromonitrophenyl ketones can serve as versatile intermediates. nih.gov The synthesis of these ketones is often accomplished through Friedel-Crafts acylation of a substituted aromatic ring. sigmaaldrich.commasterorganicchemistry.com

For example, the Friedel-Crafts acylation of bromonitrobenzene with an acyl halide (like acetyl chloride) or an anhydride (B1165640) (like acetic anhydride) in the presence of a strong Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) can yield the corresponding acetophenone (B1666503) derivative, such as 2-bromo-5-nitroacetophenone. sigmaaldrich.comtcd.ieuni-siegen.de The reaction proceeds through the formation of a resonance-stabilized acylium ion, which acts as the electrophile and attacks the aromatic ring. sigmaaldrich.com

Once the bromonitrophenyl ketone is formed, it can be converted to the desired arylacetate. One potential pathway is the Willgerodt-Kindler reaction, which can transform an aryl alkyl ketone into a thioamide, followed by hydrolysis to the carboxylic acid and subsequent esterification. Another method involves the α-halogenation of the ketone to produce an α-haloketone, which can then undergo rearrangement or substitution reactions to form the acetate structure. organic-chemistry.org α-Nitro ketones are also valuable intermediates in the synthesis of various compounds. organic-chemistry.orgnih.gov

Exploration of Green Chemistry Principles in Synthesis of the Compound

The synthesis of this compound and related compounds is increasingly being evaluated through the lens of green chemistry to minimize environmental impact. imist.ma Key principles include the use of safer solvents, development of catalytic methods, and improvement of energy efficiency. imist.maskpharmteco.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. youtube.comyoutube.com This technique can be applied to the synthesis of the target compound, potentially reducing energy consumption and minimizing the formation of byproducts. nih.govnih.govyoutube.com The localized superheating generated by microwave irradiation can enhance reaction rates significantly. nih.gov

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is another green chemistry technique applicable to this synthesis. fzgxjckxxb.com PTC facilitates reactions between reagents that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). fzgxjckxxb.comyoutube.com By using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, it is possible to avoid the use of hazardous, expensive, or high-boiling point solvents that might otherwise be required to solubilize all reactants in a single phase. youtube.comornl.govresearchgate.net This approach can lead to faster reactions, better yields, and simpler work-up procedures. youtube.comyoutube.com

Alternative Solvents: The fifth principle of green chemistry encourages making the use of auxiliary substances like solvents unnecessary or innocuous. skpharmteco.com Research into nucleophilic aromatic substitution reactions has explored the use of ionic liquids as an alternative to conventional volatile organic solvents. nih.gov Ionic liquids are non-volatile and can offer different reactivity and selectivity profiles, sometimes leading to faster reaction rates compared to traditional solvents like benzene (B151609) or methanol. nih.gov

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of synthetic routes to this compound are critical for practical applications. Different methodologies offer distinct advantages and disadvantages in terms of yield, reaction conditions, and purity of the final product.

Conventional vs. Modern Methods: Traditional methods, such as Friedel-Crafts acylation followed by multi-step transformations, can be effective but may suffer from drawbacks like the use of stoichiometric amounts of aggressive reagents (e.g., AlCl₃) and the generation of significant waste. tcd.ieuni-siegen.de In contrast, modern approaches like microwave-assisted synthesis can dramatically improve efficiency. For example, a reaction that might take hours or even days under conventional reflux can often be completed in minutes with microwave irradiation, frequently with improved yields. youtube.com

The following table provides a conceptual comparison of different synthetic approaches:

| Synthetic Method | Typical Reagents | Key Advantages | Potential Drawbacks |

|---|---|---|---|

| Friedel-Crafts Acylation Route | Bromonitrobenzene, Acetyl Chloride, AlCl₃ | Well-established, versatile for ketone synthesis. sigmaaldrich.com | Requires stoichiometric Lewis acid, can generate significant waste, harsh conditions. tcd.ie |

| Phase-Transfer Catalysis (PTC) | 2-Bromo-5-nitrotoluene, Nucleophile, PTC (e.g., Aliquat 336) | Milder conditions, avoids hazardous solvents, can increase reaction rates, easier work-up. fzgxjckxxb.comornl.gov | Catalyst may need to be separated from the product; efficiency depends on catalyst choice. |

| Microwave-Assisted Synthesis | Reactants in a suitable solvent | Drastically reduced reaction times, often higher yields, energy efficient. youtube.comnih.gov | Requires specialized equipment, scalability can be a concern for some industrial processes. |

| Ionic Liquid Solvents | Reactants in an ionic liquid | Low volatility, potential for increased reaction rates and selectivity, recyclable. nih.gov | High cost of ionic liquids, potential challenges in product separation and solvent purification. |

Selectivity is another crucial factor. In the case of Friedel-Crafts acylation on a substituted benzene ring, the position of the incoming acyl group is directed by the existing substituents. For bromonitrobenzene, the directing effects of both the bromo and nitro groups must be considered to predict and control the regioselectivity of the reaction. Similarly, in nucleophilic substitution reactions, the conditions can be tuned to favor the desired product over potential side-products.

Reactivity Profiles and Reaction Mechanisms of Methyl 2 2 Bromo 5 Nitrophenyl Acetate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Methyl 2-(2-bromo-5-nitrophenyl)acetate, with its aryl bromide functionality, is an excellent substrate for these transformations.

Suzuki-Miyaura Cross-Coupling with Boronic Acids and Boronic Esters

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govrsc.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide variety of boronic acids and their derivatives. nih.govnih.gov

In the context of this compound, the bromo substituent readily participates in the catalytic cycle of the Suzuki-Miyaura reaction. The generally accepted mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation from the organoboron reagent to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

The choice between boronic acids and boronic esters can influence the reaction's efficiency. Boronic acids are the most common coupling partners due to their ease of preparation and high atom economy. nih.gov However, boronic esters, which are monomeric and readily dissolve in apolar solvents, can sometimes offer advantages in terms of stability and reactivity. rsc.org Studies have shown that the nature of the diol used to form the boronic ester can significantly impact the rate of transmetalation. nih.gov For instance, a glycol boronic ester was found to transfer its aryl group significantly faster than the corresponding arylboronic acid. nih.gov

A variety of reaction conditions, including the choice of palladium source, ligand, and base, have been developed to optimize the Suzuki-Miyaura coupling of aryl halides. nih.govresearchgate.net For challenging substrates, such as nitrogen-rich heterocycles, specific catalyst systems like those employing SPhos and XPhos ligands have been shown to be particularly effective. nih.gov

| Palladium Source | Ligand | Base | Solvent | Typical Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)2 | SPhos | K3PO4 | Dioxane/H2O | 100 | nih.gov |

| Pd2(dba)3 | XPhos | K3PO4 | Dioxane/H2O | 100 | nih.gov |

| Pd/C | None (ligand-free) | - | Aqueous, aerobic | - | researchgate.net |

| Oxime-palladacycle | - | - | 2-MeTHF | - | rsc.org |

Alpha-Arylation of Aryl Acetic Acid Derivatives

The α-arylation of carbonyl compounds, including esters, is a significant transformation in organic synthesis for creating carbon-carbon bonds at the α-position. researchgate.net While the α-arylation of aryl nitromethanes has been a challenge due to the compound's reactivity, methods have been developed for this transformation. nih.govresearchgate.net These methods often employ palladium catalysts and can be used to introduce a variety of aryl groups. nih.gov

For substrates like aryl acetic acid derivatives, the acidity of the α-proton plays a crucial role. The pKa values of the α-hydrogens of related compounds like sulfonamides are quite high, making deprotonation and subsequent arylation challenging. nih.gov However, palladium-catalyzed methods have been successfully developed for the α-arylation of esters, often requiring careful optimization of the catalyst, ligand, and base to achieve high yields and selectivity for the mono-arylated product. researchgate.netscispace.com Challenges in these reactions can include side reactions like Claisen condensation, especially with strained ring systems. researchgate.netscispace.com The use of bulky esters can sometimes mitigate these side reactions. scispace.com

Intramolecular Palladium-Catalyzed Arylation for Polycyclic System Construction

Intramolecular palladium-catalyzed arylation is a powerful strategy for the synthesis of polycyclic and heterocyclic systems. nih.govresearchgate.net This reaction involves the formation of a carbon-carbon bond between an aryl halide and a C-H bond within the same molecule. Mechanistic studies, including computational work, suggest that these reactions can proceed through a concerted, inner-sphere palladation-deprotonation pathway. nih.gov The presence of a base, such as a carbonate, is often crucial for the proton abstraction step. uab.cat

This methodology has been successfully applied to the synthesis of various fused ring systems, including dihydrobenzofurans. nih.gov The reaction conditions, particularly the choice of palladium catalyst and base, are critical for achieving high yields and selectivity. researchgate.net

Mechanistic Aspects of Transmetalation in Palladium Catalysis

Transmetalation is a key step in the catalytic cycle of many palladium-catalyzed cross-coupling reactions, involving the transfer of an organic group from a main group organometallic compound to the palladium(II) center. nih.gov The mechanism of this step can vary depending on the organometallic reagent used. nih.gov

In Suzuki-Miyaura reactions, the transmetalation from boron to palladium is highly dependent on the presence of a base. nih.gov The generally accepted pathway involves the formation of a boronate species, which then transfers the aryl group to the palladium center. rsc.org However, the precise manner of this transfer has been a subject of extensive study and debate. nih.gov

For organosilane cross-coupling reactions, mechanistic studies have revealed the possibility of a dual pathway for transmetalation. It can occur through a thermal process or be activated by an anionic species, leading to a hypervalent siliconate intermediate. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. masterorganicchemistry.comnih.gov

Nitro Group Activation for Nucleophilic Displacement of Bromine

In this compound, the nitro group plays a crucial role in activating the aromatic ring for SNAr reactions. The strong electron-withdrawing nature of the nitro group, particularly when positioned ortho or para to the leaving group (in this case, the bromo substituent), stabilizes the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comnih.gov This stabilization lowers the activation energy for the reaction, facilitating the displacement of the bromide ion by a nucleophile.

The rate of SNAr reactions is highly dependent on the number and position of electron-withdrawing groups. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the aromatic ring to form the Meisenheimer intermediate, followed by the elimination of the leaving group. nih.gov While this two-step mechanism is widely accepted, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

Anion-Mediated Cyclization Reactions, including [3+2] Cycloadditions

The structure of this compound, featuring a bromo substituent ortho to an activated methylene (B1212753) group, makes it a candidate for anion-mediated cyclization reactions. The generation of a carbanion at the benzylic position creates a potent nucleophile that can participate in intramolecular reactions.

In a process analogous to that observed with similar compounds like methyl 2-(2-fluoro-5-nitrophenyl)acetate, the formation of an anion at the carbon adjacent to the phenyl ring can initiate a cyclization event. For instance, base-mediated reactions can lead to the formation of cyclic structures. A related transformation involves the reductive cyclization of nitrophenyl moieties tethered to ketones, a reaction that proceeds via a base-mediated mechanism. acs.org

While direct examples of [3+2] cycloadditions involving this compound are not extensively documented, the reactivity pattern of analogous compounds provides a strong basis for predicting its behavior. For example, related 2-nitrophenyl acrylates, formed from the corresponding phenylacetates, undergo Diels-Alder reactions, which are a type of cycloaddition. acs.org The presence of the electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, potentially facilitating such transformations under appropriate conditions.

Table 1: Overview of Potential Cyclization Reactions

| Reaction Type | Mediating Agent | Key Feature of Substrate | Potential Product Class |

|---|---|---|---|

| Anion-Mediated Intramolecular Cyclization | Base (e.g., K₂CO₃) | Generation of a benzylic carbanion | Heterocyclic compounds (e.g., indoles, benzofurans) |

| Reductive Cyclization | Base | Nitro group participation | Fused ring systems |

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that profoundly influences the molecule's reactivity and serves as a key handle for synthetic transformations.

A primary and synthetically valuable reaction of the nitro group in this compound is its reduction to the corresponding aniline (B41778), Methyl 2-(5-amino-2-bromophenyl)acetate. This transformation is a cornerstone in the synthesis of various heterocyclic compounds and other complex organic molecules. The resulting amino group can be further functionalized, making the parent nitro compound a valuable intermediate. a2bchem.com

Commonly employed reducing agents for this conversion include:

Catalytic hydrogenation (e.g., H₂, Pd/C)

Metal-acid systems (e.g., Sn/HCl, Fe/HCl)

Transfer hydrogenation (e.g., ammonium (B1175870) formate, hydrazine)

The choice of reagent can be critical to avoid side reactions, such as the reduction of the bromo substituent (hydrodebromination) or hydrolysis of the ester.

The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. nih.gov This property significantly activates the benzene (B151609) ring towards certain reactions.

Nucleophilic Aromatic Substitution (SNA_r): The presence of the nitro group, particularly para to the bromine atom, strongly activates the ring for nucleophilic aromatic substitution. doubtnut.com This increased reactivity allows the displacement of the bromide by various nucleophiles under conditions that would be ineffective for an unactivated bromobenzene (B47551). The electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction. doubtnut.compearson.com

Acidity of Benzylic Protons: The nitro group, in concert with the ester function, increases the acidity of the benzylic protons (the CH₂ group). This facilitates the formation of a carbanion under basic conditions, which is a key step in the anion-mediated cyclization reactions discussed previously. fiveable.me

Table 2: Influence of the Nitro Group on Reactivity

| Influence | Mechanism | Consequence for this compound |

|---|---|---|

| Ring Activation | Electron withdrawal via resonance and induction | Enhances susceptibility of the ring to nucleophilic attack, facilitating S_NAr reactions at the bromo-substituted carbon. nih.govdoubtnut.com |

| Stabilization of Intermediates | Delocalization of negative charge | Lowers the energy of the Meisenheimer complex in S_NAr reactions. pearson.com |

| Increased Acidity | Inductive and resonance stabilization of the conjugate base | Makes the benzylic protons more acidic, facilitating enolate formation for subsequent reactions. fiveable.me |

Ester Hydrolysis and Transesterification Reactions of the Methyl Acetate (B1210297) Moiety

The methyl acetate functional group can undergo hydrolysis to yield the corresponding carboxylic acid, 2-(2-bromo-5-nitrophenyl)acetic acid, or transesterification to form a different ester. These reactions can be catalyzed by either acid or base. masterorganicchemistry.com

Base-Catalyzed Hydrolysis/Transesterification: This proceeds via a nucleophilic addition-elimination mechanism. A hydroxide (B78521) ion (for hydrolysis) or an alkoxide ion (for transesterification) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion yields the final product. masterorganicchemistry.com The rate of this reaction is generally enhanced by the electron-withdrawing substituents on the phenyl ring, which increase the electrophilicity of the carbonyl carbon.

Acid-Catalyzed Hydrolysis/Transesterification: Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen. This increases the carbonyl carbon's electrophilicity, making it more susceptible to attack by a weak nucleophile like water or an alcohol. This pathway also proceeds through a tetrahedral intermediate. masterorganicchemistry.com

The choice between hydrolysis and transesterification is controlled by the reaction conditions; using an alcohol as the solvent favors transesterification, while aqueous conditions favor hydrolysis. masterorganicchemistry.com

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

Understanding the precise mechanisms of the reactions involving this compound requires detailed kinetic and spectroscopic analysis. While specific studies on this exact molecule are not widely published, the methodologies applied to analogous compounds like p-nitrophenyl acetate (PNPA) are directly relevant. science.govamanote.com

Kinetic Studies: By systematically varying reaction parameters such as substrate concentration, reagent concentration, temperature, and solvent, researchers can determine the rate law and activation parameters (enthalpy and entropy of activation) for a given reaction. For instance, kinetic analysis of the hydrolysis of PNPA has been used to detail the roles of nucleophiles and catalysts. science.govamanote.com Such studies on this compound could quantify the activating effect of the nitro group on S_NAr reactions or determine the rate-determining step in its cyclization.

Spectroscopic Studies: Spectroscopic techniques are invaluable for identifying reactants, intermediates, and products, thereby mapping the reaction pathway.

NMR Spectroscopy (¹H, ¹³C): Used to track the disappearance of starting material signals and the appearance of product signals, providing structural confirmation at each stage of the reaction.

IR Spectroscopy: Monitors changes in functional groups. For example, the reduction of the nitro group would be observed by the disappearance of its characteristic strong absorption bands (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands for the resulting aniline. The hydrolysis of the ester would be marked by a shift in the carbonyl (C=O) stretching frequency and the appearance of a broad O-H stretch for the carboxylic acid.

UV-Vis Spectroscopy: The nitrophenyl chromophore allows for easy monitoring of reactions by observing changes in its absorption spectrum.

These analytical methods provide the empirical evidence needed to support or refute proposed reaction mechanisms, offering a deeper understanding of the compound's chemical behavior. bldpharm.comambeed.com

Strategic Applications in Organic Synthesis and Complex Molecule Construction

Utilization as a Key Building Block for Heterocyclic Scaffolds

The inherent functionality of Methyl 2-(2-bromo-5-nitrophenyl)acetate makes it a powerful precursor for the synthesis of various nitrogen-containing heterocyclic systems. The nitro group can be readily reduced to an amino group, a key nucleophile in many cyclization reactions, while the bromine atom provides a handle for palladium-catalyzed C-C and C-N bond formations.

The indole (B1671886) nucleus is a privileged scaffold found in numerous natural products and pharmaceutically active compounds. This compound is an excellent starting material for indole synthesis through strategies involving reductive cyclization. A common pathway involves the initial reduction of the nitro group to an amine. The resulting aniline (B41778) derivative can then undergo intramolecular cyclization to form the indole ring.

One of the most effective methods for this transformation is the palladium-catalyzed reductive cyclization of an in-situ generated o-nitrostyrene derivative. nih.gov This process typically uses carbon monoxide as the terminal reductant. nih.gov Alternatively, palladium-catalyzed intramolecular C-N coupling reactions provide a direct route to the indole core. mdpi.comorganicreactions.org These reactions highlight the versatility of palladium catalysis in constructing complex heterocyclic systems from readily available precursors. mdpi.comrsc.orgrsc.org

A plausible synthetic route to a 5-bromo-7-nitroindole derivative from the title compound could involve a base-mediated intramolecular condensation, a variation of the Madelung or related indole syntheses, after transformation of the ester. More sophisticated palladium-catalyzed methods, such as the Larock indole synthesis, could also be envisioned, where the bromo-substituent and the N-H bond of the reduced amine would react with an alkyne.

The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine. organic-chemistry.orggrowingscience.com While not a direct precursor, this compound can be chemically modified to generate the necessary fragments for pyrimidine (B1678525) ring formation. More significantly, it serves as a potential starting point for the synthesis of diazepine (B8756704) ring systems, which form the core of important therapeutic agents like Clozapine.

The construction of the dibenzodiazepine core of Clozapine often involves the cyclization of a suitably substituted o-phenylenediamine (B120857) or an anthranilic acid derivative. google.com A hypothetical, yet chemically sound, pathway starting from this compound would involve several key steps:

Reduction of the Nitro Group: The nitro group is reduced to an aniline.

Buchwald-Hartwig Amination: The bromo substituent is replaced with a protected amine using a palladium-catalyzed cross-coupling reaction.

Ester Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

Amide Coupling and Cyclization: The resulting diamino acid derivative can then be coupled with another aromatic amine component and undergo intramolecular lactamization to form the diazepine ring.

This multi-step approach demonstrates how the distinct functional handles of the starting material can be sequentially manipulated to build complex heterocyclic structures.

Application in the Construction of Substituted Biaryl Systems

Substituted biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura cross-coupling reaction is a premier method for their construction, involving the palladium-catalyzed reaction of an organohalide with an organoboron compound. wikipedia.orglibretexts.org

This compound is an ideal substrate for the Suzuki reaction due to the presence of the aryl bromide. harvard.edu It can be coupled with a wide variety of aryl or heteroaryl boronic acids to generate a diverse range of biaryl compounds. The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product. wikipedia.orglibretexts.org The reaction conditions are generally mild and tolerant of various functional groups, including the nitro and ester moieties present in the title compound.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Ref |

| Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane / Water | 60 | High | harvard.edu |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / Ethanol / Water | 80-100 | Good to High | nih.gov |

| PdCl₂(dppf) | K₂CO₃ | DMF | 90 | Good | nih.gov |

Integration into Multicomponent Reactions and Cascade Processes

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. wikipedia.org This approach enhances synthetic efficiency, reduces waste, and allows for the rapid construction of molecular complexity. acs.orgnih.govrsc.org this compound is an excellent substrate for designing cascade sequences due to its multiple reactive sites.

A potential cascade could be initiated with a palladium-catalyzed C-C bond-forming reaction at the bromo position, such as a Heck reaction with an alkene. libretexts.orgorganic-chemistry.orgyoutube.com The resulting product, a substituted o-nitrostyrene derivative, can then undergo an intramolecular reductive cyclization upon reduction of the nitro group, leading directly to a substituted indole in a single, continuous process. nih.gov This combination of a cross-coupling reaction followed by a cyclization is a powerful strategy for building fused heterocyclic systems.

Another plausible cascade involves the reduction of the nitro group to a nitroso or hydroxylamine (B1172632) intermediate, which can then participate in an intramolecular cycloaddition with a suitably placed unsaturated moiety, introduced via a prior coupling reaction. nih.gov

Contributions to Divergent Synthesis Strategies for Chemical Libraries

Divergent synthesis is a powerful strategy for generating chemical libraries of diverse molecules from a common starting material. nih.govresearchgate.net The success of this approach relies on a polyfunctionalized building block whose reactive sites can be addressed selectively. This compound is a prime example of such a building block, offering three orthogonal points of diversification.

The Bromo Group: Serves as a handle for a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, vinyl, alkynyl, or amino substituents. wikipedia.orgwikipedia.org

The Nitro Group: Can be reduced to an amine, which can then be acylated, alkylated, diazotized to form phenols, or used as a nucleophile in cyclization reactions. youtube.com

The Methyl Ester: Can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into a wide range of amides through reaction with different amines.

By systematically and combinatorially exploiting the reactivity of these three functional groups, a single starting material can give rise to a large and structurally diverse library of compounds for screening in drug discovery and materials science.

Development of Functional Molecules Incorporating the 2-(2-bromo-5-nitrophenyl)acetate Motif

The 2-bromo-nitrophenyl scaffold is a valuable pharmacophore in the design of new biologically active molecules. The specific electronic properties and the synthetic utility of this core structure make it an attractive starting point for medicinal chemistry programs.

For example, research into related structures has led to the development of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives, which have been evaluated as potential anti-breast cancer agents. nih.gov These compounds demonstrated significant cytotoxicity against cancer cell lines, with their mechanism of action linked to apoptosis induction and enzyme inhibition. nih.gov In other work, related 2-(2-bromo-5-fluorophenyl) building blocks have been used to prepare complex thiochromene heterocyclic systems. researchgate.net

These examples underscore the potential of the bromo-nitrophenyl core, as present in this compound, as a foundational element for the development of novel functional molecules. The ester side chain provides an additional vector for modification, allowing for fine-tuning of solubility, pharmacokinetic properties, and target engagement.

Computational and Theoretical Investigations of Methyl 2 2 Bromo 5 Nitrophenyl Acetate

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for molecules of this size. nih.gov Calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate a wide range of molecular properties. researchgate.netearthlinepublishers.com

The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.govwuxibiology.com A smaller gap generally implies higher chemical reactivity and greater polarizability. irjweb.com

For Methyl 2-(2-bromo-5-nitrophenyl)acetate, the electronic landscape is dominated by its substituents:

Nitro Group (-NO₂): A potent electron-withdrawing group through both inductive and resonance effects, it significantly lowers the energy of the LUMO, making the aromatic ring highly electron-deficient. nih.gov

Bromo Group (-Br): An electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution.

Methyl Acetate (B1210297) Group (-CH₂COOCH₃): This group is also inductively electron-withdrawing.

The combined effect of these groups, particularly the powerful nitro group, results in a relatively low-energy LUMO localized primarily on the nitro-substituted benzene (B151609) ring. The HOMO is expected to have significant contributions from the phenyl ring and the ester group. The resulting HOMO-LUMO energy gap is predicted to be small, indicating that the molecule is chemically reactive. nih.gov

Table 1: Predicted Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Predicted Value (eV) | Description |

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -3.0 | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | 4.5 | ELUMO - EHOMO; a measure of chemical reactivity. irjweb.com |

DFT calculations are a reliable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies. These theoretical spectra are essential for assigning experimental bands to specific molecular motions. nih.gov

For this compound, key vibrational modes can be predicted with confidence based on studies of similar molecules. researchgate.net These include the characteristic stretching frequencies for the nitro group, the carbonyl group of the ester, and the carbon-bromine bond, as well as vibrations associated with the aromatic ring.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric NO₂ Stretch | ~1530 | Nitro (-NO₂) |

| Symmetric NO₂ Stretch | ~1350 | Nitro (-NO₂) |

| Carbonyl C=O Stretch | ~1745 | Ester (-COOCH₃) |

| Aromatic C=C Stretch | ~1600, ~1480 | Phenyl Ring |

| C-O Stretch | ~1250 | Ester (-COOCH₃) |

| C-Br Stretch | ~680 | Bromo (-Br) |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. mdpi.com It is invaluable for predicting how a molecule will interact with other species, highlighting regions prone to nucleophilic and electrophilic attack. nih.govmdpi.com

In this compound, the MEP would show:

Strongly Positive Potential (blue regions): Located over the aromatic ring and near its hydrogen atoms, significantly enhanced by the electron-withdrawing nitro group. This indicates susceptibility to nucleophilic attack. nih.gov

Strongly Negative Potential (red regions): Concentrated around the oxygen atoms of the nitro and carbonyl groups, indicating these are the most likely sites for electrophilic attack. mdpi.comacs.org

From the HOMO and LUMO energies, further reactivity descriptors can be calculated, such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω). nih.govirjweb.com Hardness measures resistance to change in electron distribution, while electronegativity measures the power to attract electrons. irjweb.com The high electrophilicity index predicted for this molecule confirms its character as a strong electron acceptor, primarily due to the nitro group.

Table 3: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) | Significance |

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 5.25 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.25 | Measures resistance to charge transfer. irjweb.com |

| Electrophilicity Index (ω) | χ²/2η | 6.13 | Quantifies the electrophilic character of a molecule. |

Mechanistic Elucidation via Computational Modeling

Computational modeling extends beyond static properties to the simulation of chemical reactions, providing detailed mechanistic insights. nih.govnih.gov

A key reaction pathway for this molecule is nucleophilic aromatic substitution (SNAr), where the bromo-substituent is displaced by a nucleophile. nih.gov The nitro group in the para position relative to the leaving group strongly activates the ring for this type of reaction. stackexchange.com Computational modeling can map the entire reaction path, identifying the structure and energy of key species:

Meisenheimer Intermediate: The addition of a nucleophile to the aromatic ring forms a stable, negatively charged intermediate known as a Meisenheimer complex. researchgate.net DFT calculations can optimize the geometry of this adduct.

Transition State (TS): The energy barrier to a reaction is defined by the transition state. grantome.com Computational methods can locate the TS structure for both the formation and collapse of the Meisenheimer intermediate. nih.govumw.edu

Another important reaction is the hydrolysis of the ester group, which proceeds via a tetrahedral intermediate. researchgate.netmdpi.comdiva-portal.org Modeling can characterize the transition states for the nucleophilic attack on the carbonyl carbon and the subsequent elimination of the methoxy (B1213986) group. diva-portal.org

By calculating the energies of reactants, intermediates, transition states, and products, a complete thermodynamic and kinetic profile of a reaction can be constructed. pnas.org This allows for the determination of activation energies (Ea) and reaction enthalpies (ΔHrxn). umw.edu

For the SNAr reaction of this compound, the rate-determining step is typically the initial nucleophilic attack to form the high-energy Meisenheimer complex. nih.gov The strong stabilization of the negative charge in this intermediate by the para-nitro group significantly lowers the activation energy, making the reaction kinetically favorable. stackexchange.comresearchgate.net Computational studies on similar systems confirm that the presence of a nitro group is crucial for facilitating this reaction pathway. nih.gov

Table 4: Predicted Energetic Profile for a Model SNAr Reaction (Displacement of Br⁻ by OH⁻)

| Parameter | Predicted Value (kcal/mol) | Description |

| Activation Energy (Eₐ) | +15 to +20 | Energy barrier for the formation of the Meisenheimer intermediate (rate-determining step). |

| Enthalpy of Reaction (ΔHrxn) | -10 to -15 | Overall energy change for the substitution reaction, indicating an exothermic process. |

Conformational Analysis and Potential Energy Surface Mapping

The presence of a bulky bromine atom at the ortho position to the acetate substituent is expected to impose significant steric hindrance. This steric clash will likely influence the preferred orientation of the acetate group relative to the plane of the benzene ring. In similar ortho-substituted systems, the substituent attached to the ring often adopts a conformation that minimizes this steric interaction, which typically means the plane of the substituent is twisted out of the plane of the aromatic ring. For instance, studies on substituted phenylacetates and related compounds have shown that the rotational barrier around the phenyl-Cα bond can be influenced by such interactions. rsc.org

The nitro group at the meta-position to the acetate group, while electronically significant, is less likely to have a direct steric impact on the conformation of the acetate side chain. However, its strong electron-withdrawing nature can influence the electronic structure of the benzene ring, which in turn can have subtle effects on bond lengths and angles throughout the molecule. researchgate.net The nitro group itself is known to have a deactivating effect on the benzene ring towards electrophilic substitution. doubtnut.comquora.com

A potential energy surface (PES) mapping for this compound would likely reveal several local energy minima corresponding to different stable conformers. These conformers would differ in the torsional angles of the acetate side chain. The global minimum energy conformation would represent the most stable and thus most populated conformation of the molecule. The energy barriers between these conformers would determine the rate of interconversion at a given temperature. While specific energy values are not available, data from related substituted phenylacetates can provide an estimate of the rotational barriers.

Table 1: Estimated Rotational Barriers for Key Dihedral Angles in this compound (Based on Analogous Compounds)

| Dihedral Angle | Description | Estimated Rotational Barrier (kcal/mol) |

| C(1)-C(2)-C(α)-C(O) | Rotation of the acetate group relative to the phenyl ring | 5 - 10 |

| C(α)-C(O)-O-CH₃ | Rotation around the ester C-O bond | 8 - 12 |

Note: These values are estimations based on computational studies of similar substituted phenylacetate (B1230308) systems and are intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.

Application of Computational Chemistry in Predicting Synthetic Outcomes and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the outcomes and selectivity of chemical reactions. rsc.orgrsc.org For a molecule like this compound, with multiple reactive sites, computational methods can provide invaluable insights into its chemical behavior.

One of the key applications of computational chemistry is the prediction of regioselectivity in aromatic substitution reactions. The 2-bromo-5-nitrophenyl ring has several positions where a substitution reaction could occur. The existing bromo and nitro substituents exert strong directing effects. The nitro group is a meta-director for electrophilic aromatic substitution due to its strong electron-withdrawing nature, which deactivates the ortho and para positions. sarthaks.comijrti.org The bromine atom is an ortho, para-director, although it is also a deactivating group. Computational methods can calculate the electron density at each carbon atom of the benzene ring and model the transition states for the attack of an electrophile at different positions. This allows for a quantitative prediction of the most likely site of substitution.

Furthermore, DFT calculations can be employed to study reaction mechanisms in detail. For reactions involving the acetate side chain, such as hydrolysis or transesterification, computational models can elucidate the step-by-step pathway, identify intermediates and transition states, and calculate the activation energies for each step. nih.govrsc.org This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions.

In the context of predicting selectivity, computational models can be particularly powerful. For instance, if this compound were to undergo a reaction that could yield multiple stereoisomers, DFT calculations could be used to determine the relative energies of the different transition states leading to each stereoisomer. nih.gov The transition state with the lowest energy would correspond to the major product, thus predicting the stereoselectivity of the reaction.

Table 2: Potential Applications of Computational Chemistry in Studying this compound

| Application Area | Computational Method | Predicted Outcome |

| Regioselectivity of Aromatic Substitution | DFT, Electrostatic Potential Mapping | Identification of the most reactive site on the phenyl ring |

| Reaction Mechanism Elucidation | DFT, Transition State Theory | Step-by-step reaction pathways and activation energies |

| Prediction of Stereoselectivity | DFT, Conformational Search | Relative stability of stereoisomeric products and transition states |

| Spectroscopic Property Prediction | DFT, TD-DFT | Theoretical NMR, IR, and UV-Vis spectra for structural confirmation |

The synergy of these computational approaches allows chemists to build a detailed, predictive model of the chemical behavior of this compound, guiding synthetic efforts and facilitating the discovery of new reactions and applications. While experimental validation remains the ultimate arbiter, computational investigations provide a powerful and efficient means to explore the vast chemical space of this and other complex organic molecules.

Chemical Modifications at the Methyl Ester Group

The methyl ester functionality is a primary site for modification, allowing for its conversion into a carboxylic acid or other related derivatives, which can then serve as handles for further synthetic operations.

The conversion of the methyl ester to the corresponding carboxylic acid, 2-(2-bromo-5-nitrophenyl)acetic acid, is a fundamental transformation. This hydrolysis can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is the more common method, typically involving treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the methoxide (B1231860) ion. The process is typically irreversible as the formed carboxylic acid is deprotonated by the base to form a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous medium. The reaction is reversible and driven to completion by using a large excess of water. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule.

While specific documented attempts to hydrolyze this compound are not prevalent in readily available literature, the hydrolysis of a structurally similar compound, methyl 2-(2'-nitrophenyl)-phenylacetate, has been explored, indicating the feasibility of this standard transformation. youtube.com

The methyl ester can be converted into a variety of other carboxylic acid derivatives, most notably amides and hydrazides. These functional groups are prevalent in many biologically active molecules and serve as key precursors for further heterocycle synthesis.

Amide Formation: Amides can be synthesized either directly from the methyl ester or via a two-step process involving the hydrolysis to the carboxylic acid followed by a coupling reaction.

Direct Aminolysis: This involves heating the ester with an amine (primary or secondary). The reaction can be slow and may require high temperatures or the use of a catalyst.

From Carboxylic Acid: A more versatile approach is to first hydrolyze the ester to the carboxylic acid. The resulting acid is then activated using a coupling reagent (e.g., DCC, EDC, HATU) and reacted with a primary or secondary amine to form the amide bond under mild conditions. commonorganicchemistry.com A wide range of amines can be used, allowing for the introduction of diverse substituents. nsf.gov

Hydrazide Formation: Hydrazides are typically prepared by the hydrazinolysis of the methyl ester. This reaction involves refluxing the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent, such as ethanol or methanol (B129727). The high nucleophilicity of hydrazine allows for the direct displacement of the methoxy group to form the corresponding 2-(2-bromo-5-nitrophenyl)acetohydrazide. Hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds like pyrazoles and oxadiazoles. organic-chemistry.orgmasterorganicchemistry.com

Table 1: Examples of Carboxylic Acid Derivative Formation from Esters This table presents generalized reactions for the formation of amides and hydrazides from a methyl ester precursor, as specific examples for this compound are not detailed in the provided search results.

| Precursor | Reagents | Product Type | General Conditions |

|---|---|---|---|

| Methyl Ester | R¹R²NH | Amide | Heating or catalysis |

| Carboxylic Acid | R¹R²NH, Coupling Agent (e.g., EDC) | Amide | Room temperature, inert solvent |

| Methyl Ester | N₂H₄·H₂O | Hydrazide | Reflux in alcohol |

Synthetic Manipulations of the Bromine Substituent

The bromine atom on the aromatic ring is a key functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions, as well as for debromination or nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the aryl bromide moiety.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically an aryl or vinyl boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.net This method is widely used to synthesize biaryl compounds. google.com The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecules. acs.orgacs.org For this compound, a Suzuki coupling would yield a derivative with a new aryl or heteroaryl substituent at the 2-position of the phenyl ring.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. rsc.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. organic-chemistry.org This transformation would introduce an alkynyl group onto the phenyl ring of the target compound, which can then undergo further reactions, such as cyclizations or click chemistry.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides This table illustrates typical conditions for Suzuki and Sonogashira reactions, which are applicable to the subject compound.

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Aryl-5-nitrophenylacetate derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene/DMF | 2-Alkynyl-5-nitrophenylacetate derivative |

In some synthetic routes, it may be necessary to remove the bromine substituent and replace it with a hydrogen atom. This reductive debromination can be accomplished through several methods. One of the most common approaches is catalytic hydrogenation. masterorganicchemistry.com This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. scirp.org A key challenge in the case of this compound is the potential for simultaneous reduction of the nitro group. However, selective debromination can often be achieved under specific, controlled conditions. masterorganicchemistry.com For instance, using certain catalysts and neutral conditions can favor the cleavage of the C-Br bond while leaving the nitro group intact. masterorganicchemistry.comscirp.org

The bromine atom on the phenyl ring can be replaced by a nucleophile through a process known as nucleophilic aromatic substitution (SNAr). This reaction is generally difficult for simple aryl halides but is facilitated in this specific molecule by the presence of the strongly electron-withdrawing nitro group in the para position relative to the bromine. The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.

The mechanism involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the ortho and para positions, including the nitro group.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

A variety of nucleophiles can be used in SNAr reactions, including alkoxides, amines, and thiols, allowing for the introduction of a wide range of functional groups in place of the bromine atom. The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is opposite to that in SN1 and SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions This table lists potential nucleophiles and the corresponding products from an SNAr reaction with this compound.

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| Alkoxide (RO⁻) | Sodium methoxide (NaOCH₃) | Methyl 2-(2-methoxy-5-nitrophenyl)acetate |

| Amine (R₂NH) | Piperidine | Methyl 2-(2-(piperidin-1-yl)-5-nitrophenyl)acetate |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | Methyl 2-(2-(phenylthio)-5-nitrophenyl)acetate |

| Azide (N₃⁻) | Sodium azide (NaN₃) | Methyl 2-(2-azido-5-nitrophenyl)acetate |

Unlocking Synthetic Versatility: Derivatization of this compound

This compound is a versatile chemical intermediate, prized for its strategically positioned functional groups that allow for a wide range of molecular modifications. The interplay between the nitro group, the bromine atom, and the ester moiety on the phenylacetic acid scaffold makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and fine chemicals. This article explores the key derivatization strategies and functional group transformations centered on this compound.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing Methyl 2-(2-bromo-5-nitrophenyl)acetate?

The synthesis typically involves a multi-step process:

- Bromination : Direct bromination of a precursor like methyl 2-(5-nitrophenyl)acetate using bromine or NBS (N-bromosuccinimide) in a polar solvent (e.g., DCM) under controlled temperature (0–25°C) .

- Esterification : If starting from the carboxylic acid, esterification with methanol and a catalyst (e.g., H₂SO₄) is required .

- Key parameters : Reaction time (6–12 hours), inert atmosphere (N₂/Ar) to prevent oxidation, and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromine at C2, nitro at C5). Aromatic protons appear as doublets (δ 7.5–8.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical: 288.0 g/mol) and fragmentation patterns (e.g., loss of Br or NO₂ groups) .

- X-ray crystallography : Resolves spatial arrangement; asymmetric units often show planar aromatic rings and ester torsional angles .

Q. How can purification challenges due to nitro group instability be addressed?

- Low-temperature crystallization : Use ethanol/water mixtures at 4°C to minimize nitro group reduction.

- Avoid strong bases : Nitro groups are sensitive to alkaline conditions, which can lead to decomposition. Use neutral pH during workup .

Q. What solvents and storage conditions ensure compound stability?

- Solubility : Dissolves in DCM, THF, and DMSO; avoid protic solvents (e.g., methanol) for long-term storage.

- Storage : –20°C in amber vials under inert gas (Ar). Stability >2 years if moisture-free .

Q. How does the bromine substituent influence spectroscopic properties?

- UV-Vis : Strong absorption at 270–300 nm due to electron-withdrawing nitro and bromine groups.

- IR spectroscopy : C=O stretch at ~1740 cm⁻¹ (ester), NO₂ asymmetric stretch at 1520 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the bromine substituent in cross-coupling reactions?

- Buchwald-Hartwig amination : Bromine acts as a leaving group; Pd catalysts (e.g., Pd(OAc)₂) with Xantphos ligands enable C–N bond formation. Steric hindrance from the nitro group slows transmetallation, requiring elevated temperatures (80–100°C) .

- Suzuki-Miyaura coupling : Bromine substitution at the ortho position (relative to nitro) directs coupling to meta positions. Use arylboronic acids with electron-donating groups for higher yields .

Q. How do competing electronic effects (nitro vs. bromine) influence electrophilic substitution?

- Nitro group dominance : The nitro group (-NO₂) is a stronger meta-director than bromine (-Br), which is ortho/para-directing. In mixed systems, nitro directs incoming electrophiles to meta positions .

- Experimental validation : Nitration of Methyl 2-(2-bromophenyl)acetate yields the 5-nitro derivative, confirming nitro’s dominance .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Parameter optimization : Screen catalysts (e.g., Cu vs. Pd), solvents (polar vs. nonpolar), and temperatures. For example, DMF increases solubility but may degrade nitro groups at >80°C .

- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated or reduced species) and adjust reaction conditions .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The nitro group reduces electron density at C5, making C3 and C4 more reactive .

- Docking studies : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. What experimental designs evaluate its potential as a kinase inhibitor?

- Enzyme assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of kinases like EGFR or VEGFR2. IC₅₀ values <10 µM suggest therapeutic potential .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or NO₂ with CN) to correlate substituents with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.